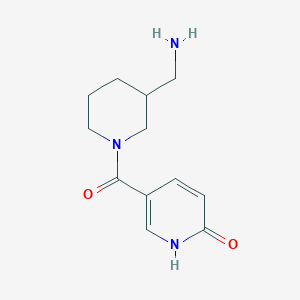![molecular formula C13H21N3 B1491645 1-Ethyl-3-(Piperidin-4-yl)-1,4,5,6-Tetrahydrocyclopenta[c]pyrazol CAS No. 2098089-69-9](/img/structure/B1491645.png)
1-Ethyl-3-(Piperidin-4-yl)-1,4,5,6-Tetrahydrocyclopenta[c]pyrazol
Übersicht
Beschreibung
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche durchgeführt, um Informationen über die wissenschaftlichen Forschungsanwendungen von „1-Ethyl-3-(Piperidin-4-yl)-1,4,5,6-Tetrahydrocyclopenta[c]pyrazol“ zu sammeln. Aufgrund der Spezifität der Verbindung und der Art der wissenschaftlichen Forschung sind detaillierte Informationen zu ihren einzigartigen Anwendungen in öffentlich zugänglichen Quellen jedoch begrenzt. Im Folgenden finden Sie einige potenzielle Anwendungen, die auf den allgemeinen Eigenschaften und Aktivitäten von Pyrazol- und Piperidinderivaten basieren:
Pharmakologische Anwendungen
Pyrazolderivate wurden für ihr Potenzial in verschiedenen pharmakologischen Anwendungen untersucht. Sie wurden auf ihre antituberkuläre Aktivität gegen M. tuberculosis untersucht, sowie auf ihre Fähigkeit, an Proteine wie Serin/Threonin-Proteinkinase B-raf zu binden . Piperidinderivate sind auch in der Medikamentenentwicklung von Bedeutung und zeigen vielversprechende Ergebnisse als Antikrebs-, antimikrobielle, analgetische, entzündungshemmende und antipsychotische Mittel .
Chemische Eigenschaften und Verwendungen
Die chemischen Eigenschaften von Pyrazol- und Piperidinderivaten sind entscheidend für ihre Verwendung in der pharmazeutischen Testung und Entwicklung. So wurden beispielsweise bestimmte Pyrazolderivate als starre Linker bei der PROTAC-Entwicklung für den gezielten Proteinabbau verwendet . Der Piperidinkern ist für die chirale Optimierung in der Arzneimittelsynthese unerlässlich .
Synthese-Strategien
Die Synthese des Pyrazolkern umfasst verschiedene Strategien wie den Mehrkomponentenansatz, dipolare Cycloadditionen und Cyclokondensation von Hydrazin mit Carbonylsystemen . Diese Methoden sind entscheidend für die Herstellung einer Vielzahl von Verbindungen mit potenziellen Anwendungen in der Arzneimittelentwicklung und -design.
Wirkmechanismus
Target of Action
It’s worth noting that piperidine derivatives, a key component of this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives have been widely studied .
Result of Action
Piperidine derivatives are known to have a range of biological and pharmacological effects .
Action Environment
The action of piperidine derivatives can be influenced by various environmental factors .
Biochemische Analyse
Biochemical Properties
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of serine/threonine-protein kinase B-raf, a protein involved in cell signaling pathways . This inhibition can lead to alterations in downstream signaling processes, affecting various cellular functions. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with serine/threonine-protein kinase B-raf can lead to changes in the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, it may affect the expression of genes involved in these processes, thereby altering cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of serine/threonine-protein kinase B-raf, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the MAPK signaling pathway, leading to changes in cellular responses. Additionally, the compound may interact with other enzymes and receptors, either inhibiting or activating their functions, which contributes to its overall molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its biochemical properties and effects. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or neurotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may interact with intracellular proteins and organelles . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding affinity, which determine its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The precise localization of the compound can influence its interactions with biomolecules and its overall biochemical and pharmacological properties.
Eigenschaften
IUPAC Name |
1-ethyl-3-piperidin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-16-12-5-3-4-11(12)13(15-16)10-6-8-14-9-7-10/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMPRASTPDPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491565.png)

amine hydrochloride](/img/structure/B1491568.png)
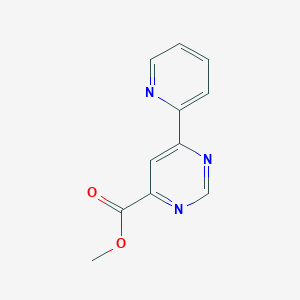
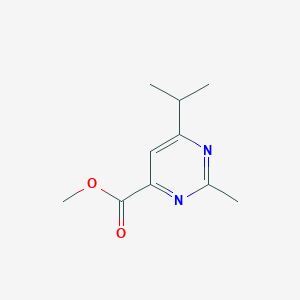
![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)

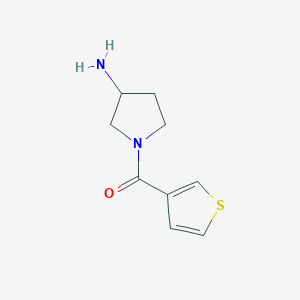
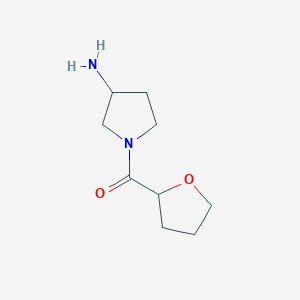

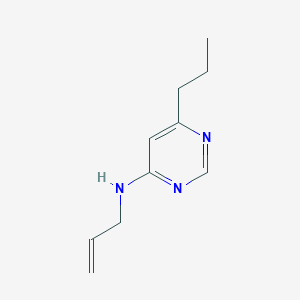
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491581.png)
![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)
